Zinc dibutyrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

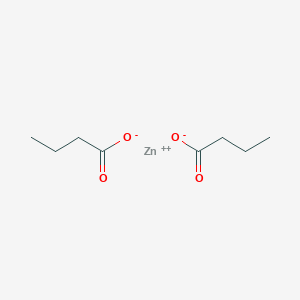

Zinc dibutyrate is a useful research compound. Its molecular formula is C8H14O4Zn and its molecular weight is 239.6 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Gut Health Enhancement

Zinc dibutyrate has been shown to play a significant role in maintaining intestinal integrity and barrier function. Research indicates that supplementation with zinc and butyric acid can be beneficial for swine under stress conditions, such as heat stress. A study utilizing pig intestinal epithelial cells (IPEC-J2) demonstrated that ZnB treatment resulted in a significant increase in transepithelial electrical resistance (TER), suggesting improved tight junction integrity and protection against inflammatory challenges .

Case Study: Heat Stress in Swine

- Objective : To evaluate the protective effects of ZnB on IPEC-J2 cells and grower pigs under heat stress.

- Methodology : IPEC-J2 cells were exposed to inflammatory challenges or heat stress conditions, followed by treatment with ZnB.

- Findings : ZnB-treated cells maintained higher TER compared to controls, indicating enhanced barrier function. In a swine trial, dietary inclusion of encapsulated ZnB improved growth performance and intestinal health during heat stress .

Growth Performance in Livestock

The incorporation of this compound into animal feed has been linked to improved growth performance in livestock. A study assessed the effects of a partially encapsulated butyric acid and zinc feed additive on lambs, revealing enhanced growth rates and carcass quality . The synergistic effect of zinc and butyric acid is believed to optimize nutrient absorption and gut health.

Data Table: Effects of this compound on Livestock Growth Performance

| Study Reference | Animal Type | Treatment | Key Findings |

|---|---|---|---|

| Swine | ZnB | Improved intestinal integrity under heat stress | |

| Lambs | Encapsulated ZnB | Enhanced growth performance and carcass quality |

Antimicrobial Properties

Zinc plays a crucial role in modulating gut microbiota composition, which can lead to reduced pathogenic bacteria levels. Studies have shown that zinc supplementation can enhance the abundance of beneficial bacteria while decreasing harmful strains like E. coli . The mechanism involves competition for zinc binding between normal microbiota and pathogens, thereby reducing their prevalence.

Case Study: Zinc Supplementation in Poultry

- Objective : To investigate the effects of zinc supplementation on gut microbiota in broilers.

- Methodology : Broilers were supplemented with various zinc sources, including ZnB.

- Findings : Results indicated increased microbial diversity and reduced pathogenic bacteria abundance, contributing to improved gut health .

Therapeutic Potential

Beyond its applications in animal nutrition, this compound exhibits potential therapeutic effects in human health contexts. Research indicates that zinc enhances epithelial cell proliferation and protects against apoptosis induced by butyrate . This suggests a possible role for ZnB in gastrointestinal disorders where maintaining epithelial integrity is crucial.

Research Insights

Propriétés

Numéro CAS |

13282-37-6 |

|---|---|

Formule moléculaire |

C8H14O4Zn |

Poids moléculaire |

239.6 g/mol |

Nom IUPAC |

zinc;butanoate |

InChI |

InChI=1S/2C4H8O2.Zn/c2*1-2-3-4(5)6;/h2*2-3H2,1H3,(H,5,6);/q;;+2/p-2 |

Clé InChI |

WDHVIZKSFZNHJB-UHFFFAOYSA-L |

SMILES |

CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |

SMILES canonique |

CCCC(=O)[O-].CCCC(=O)[O-].[Zn+2] |

Key on ui other cas no. |

13282-37-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.